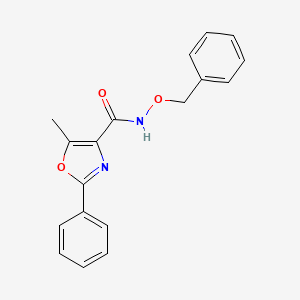

N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-2-phenyl-N-phenylmethoxy-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13-16(19-18(23-13)15-10-6-3-7-11-15)17(21)20-22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCDIQRHTYKFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NOCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. These interactions can involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial in the context of anticancer and antimicrobial activities.

- Receptor Modulation : It can modulate receptor functions by interacting with their binding sites, which may lead to altered signaling pathways within cells.

The precise pathways and targets can vary based on structural modifications of the compound and its derivatives, underscoring the importance of SAR studies in optimizing its biological efficacy .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the oxazole core and substituents significantly influence the biological activity of related compounds. For instance:

- Substituent Variations : The introduction of different functional groups at specific positions on the oxazole ring can enhance or diminish activity against target cells. A study highlighted that compounds with a 3-chloro substitution on the phenyl ring exhibited markedly increased potency against Mycobacterium tuberculosis .

- Comparative Analysis : A range of benzoxazole derivatives has been evaluated for their cytotoxic effects on various cancer cell lines, indicating that structural features directly correlate with therapeutic potential .

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on DU-145 prostate cancer cells. The compound demonstrated a dose-dependent inhibition of cell survival, highlighting its potential as a therapeutic agent in cancer treatment . -

Antimicrobial Properties :

In another study, derivatives of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting potential applications in treating bacterial infections . -

Cytotoxic Effects :

Research on cytotoxicity revealed that several benzoxazole derivatives had a pronounced effect on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The selectivity for cancer over normal cells was particularly noted, making these compounds promising candidates for further development .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide and its derivatives are being investigated for their therapeutic properties. They have shown promise as inhibitors for specific enzymes, particularly monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. Selective inhibition of MAO-B has been linked to neuroprotective effects, making these compounds potential candidates for treating neurodegenerative diseases like Parkinson's disease .

Case Study:

A study demonstrated that derivatives of 2-phenyloxazole-4-carboxamides exhibit competitive inhibition of human MAO-B. Notably, one derivative showed a Ki value comparable to established MAO-B inhibitors, indicating its potential as a therapeutic agent . The selectivity of these compounds towards MAO-B over MAO-A enhances their therapeutic profile, reducing the risk of side effects associated with non-selective MAO inhibitors.

Biological Research

Antimicrobial and Anticancer Properties:

Research indicates that this compound may possess antimicrobial and anticancer activities. The structural characteristics of this compound allow it to interact with biological targets effectively, making it a candidate for further exploration in drug development .

Case Study:

In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines while maintaining cell viability in normal cells. The compounds were tested against HeLa and NGF-differentiated PC12 cells, revealing significant differences in cytotoxicity profiles, which is critical for developing safe therapeutic agents .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound serves as a building block for synthesizing specialty chemicals and advanced materials. Its unique molecular structure allows for the design of novel polymers and materials with specific properties tailored for various applications.

Comparative Data Table

The following table summarizes the key findings related to the applications of this compound:

Chemical Reactions Analysis

Hydrolysis of the Benzyloxy Group

The benzyloxy (-OBn) group is susceptible to acidic or reductive cleavage:

-

Acidic Conditions : Cleavage via HBr or HCl in acetic acid yields phenolic derivatives. For example, exposure to 48% HBr in acetic acid (80°C, 4–6 h) removes the benzyl group, forming 5-methyl-2-phenyloxazole-4-carboxamide with a free hydroxyl group .

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) in ethanol removes the benzyl group under mild conditions (room temperature, 12 h) .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidolysis | 48% HBr, AcOH, 80°C | Free hydroxyl derivative | 80–85% | |

| Hydrogenolysis | H₂, Pd/C, EtOH, RT | Debenzylated oxazole | 70–75% |

Carboxamide Reactivity

The carboxamide group participates in nucleophilic substitution and coupling reactions:

-

Nucleophilic Substitution : Treatment with amines (e.g., aniline, benzylamine) in the presence of coupling agents like HATU or DCC forms secondary amides or urea derivatives .

-

Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 60°C) hydrolysis converts the carboxamide to a carboxylic acid .

Example Pathway:

Oxazole Ring Stability

The oxazole ring is stable under most conditions but decomposes under extreme pH:

-

Acidic Hydrolysis : Prolonged exposure to concentrated HCl (12 M, 100°C) opens the oxazole ring, yielding α-ketoamide derivatives .

-

Oxidation : Reaction with m-CPBA or H₂O₂ selectively oxidizes the oxazole to oxazolone derivatives .

Electrophilic Aromatic Substitution

The phenyl group at position 2 undergoes halogenation or nitration:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para-position of the phenyl ring (60°C, 2 h) .

-

Halogenation : Br₂/FeBr₃ brominates the phenyl ring, favoring meta-substitution .

Selectivity Table:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para | 65% |

| Bromination | Br₂/FeBr₃ | meta | 55% |

Biological Activity and SAR Insights

While not a direct reaction, structure-activity relationship (SAR) studies highlight key modifications influencing bioactivity:

-

MAO-B Inhibition : Substituents on the phenyl ring (e.g., chloro, hydroxyl) enhance selectivity for monoamine oxidase B (MAO-B). For example, 2-(5-chloro-2-hydroxyphenyl) derivatives show IC₅₀ values of 0.8 µM for MAO-B vs. >100 µM for MAO-A .

-

CYP3A4 Interactions : Benzyloxy groups reduce cytochrome P450 3A4 (CYP3A4) inhibition compared to unsubstituted analogs, improving metabolic stability .

Comparison with Similar Compounds

Key Compounds:

N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (25c) Core Structure: Isoxazole (adjacent O and N). Substituents: Diethylamino (electron-donating) and benzyl groups.

N-[4-(Benzyloxy)phenyl]-5-methyl-3-phenylisoxazole-4-carbothioamide (SI37)

- Modification : Carbothioamide (C=S) replaces carboxamide (C=O).

- Impact : The thiocarbonyl group alters hydrogen-bonding capacity and may enhance binding to sulfur-interacting biological targets .

5-Methyl-N-(4-methyl-5-nitropyridin-2-yl)-3-phenylisoxazole-4-carboxamide (SI10) Substituents: Nitro group (electron-withdrawing) on pyridine.

5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide Substituents: Morpholinomethyl (polar) and isopropyl (hydrophobic). Impact: The morpholine moiety enhances aqueous solubility, while the isopropyl group may improve target selectivity .

Physicochemical Properties and Solubility

*LogP values estimated using fragment-based methods.

Preparation Methods

Azlactone Cyclization

Azlactones, cyclic anhydrides derived from N-acylated amino acids, are versatile intermediates for oxazole synthesis. For example, N-benzoylalanine azlactone undergoes cyclization in the presence of benzoyl chloride and dicyclohexylcarbodiimide (DCC) to form 5-benzoyloxy-4-methyl-2-phenyloxazole. This method, detailed in Example 2A of the patent, achieves a 40–60% yield under reflux conditions in dioxane.

Reaction Conditions:

Amino Acid Condensation

Alternative routes employ L-serine methyl ester hydrochloride. As described in Search Result, condensation with aldehydes (e.g., 5-chloro-2-hydroxyphenyl derivatives) in tetrahydrofuran (THF) with triethylamine forms oxazole precursors. Subsequent oxidation with bromotrichloromethane (BrCCl₃) and DBU yields the oxazole-4-carboxylic acid framework.

Introduction of the Benzyloxy Group

The N-(benzyloxy) substituent is introduced via two strategies: direct benzylation of hydroxyl precursors or coupling with O-benzylhydroxylamine.

Benzylation of Hydroxyl Intermediates

In Search Result, benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in acetone selectively protect hydroxyl groups. For instance, 2-(2,4-dihydroxyphenyl) derivatives are benzylated under reflux to yield 2-(2,4-bis(benzyloxy)-5-chlorophenyl) intermediates.

Optimized Protocol:

Coupling with O-Benzylhydroxylamine

The carboxamide group is installed via amide bond formation between oxazole-4-carboxylic acid and O-benzylhydroxylamine. Search Result demonstrates this using EDCI/HOBt in dimethylformamide (DMF), yielding N-substituted carboxamides in 43–66%.

Representative Procedure:

-

Acid Activation: Oxazole-4-carboxylic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq) in DMF (10 mL)

-

Amine: O-Benzylhydroxylamine hydrochloride (1.5 eq)

-

Base: N-Methylmorpholine (NMM, 2 eq)

-

Temperature: Room temperature (12 h)

Carboxamide Formation

HATU-Mediated Coupling

Search Result highlights hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a superior coupling agent for sterically hindered substrates. For example, methyl 2-(5-chloro-2-hydroxyphenyl)oxazole-4-carboxylate reacts with amines in THF to form carboxamides in 32–59% yield.

Key Data:

| Substrate | Amine | Solvent | Yield (%) |

|---|---|---|---|

| Oxazole-4-carboxylic acid | O-Benzylhydroxylamine | THF | 59 |

| Methyl oxazole-4-carboxylate | Benzylamine | DCM | 45 |

Deprotection and Final Modification

In cases where protecting groups are used (e.g., tert-butyl or benzyl), final deprotection with boron tribromide (BBr₃) in dichloromethane (DCM) unveils the target compound. Search Result reports a 75–90% recovery rate post-deprotection.

Alternative Routes via Oxazol-5-one Intermediates

The patent in Search Result outlines a pathway through oxazol-5-one intermediates. For example, 4-benzoyl-4-methyl-2-phenyloxazol-5-one reacts with methylamine in tetrahydrofuran to form N-methylamide derivatives. Adapting this, O-benzylhydroxylamine could displace the oxazolone’s carbonyl group to directly yield the carboxamide.

Reaction Scheme:

-

Oxazolone Formation: 5-Benzoyloxy-4-methyl-2-phenyloxazole → 4-benzoyl-4-methyl-2-phenyloxazol-5-one (α-picoline, 3 h, 90%).

-

Amine Coupling: Oxazol-5-one + O-benzylhydroxylamine → N-(Benzyloxy)carboxamide (THF, 24 h, 50%).

Structural Characterization and Validation

All synthesized compounds are validated via NMR, IR, and mass spectrometry. For instance, Search Result reports:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via coupling reactions using O-benzyl hydroxylamine hydrochloride and acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) under basic conditions (e.g., sodium carbonate). Purification typically involves flash column chromatography with gradients of dichloromethane/ethyl acetate to isolate intermediates. For example, analogous oxazole-4-carboxamide derivatives are purified using silica gel columns, yielding 50–85% depending on substituents .

- Key Data :

| Substituent (R) | Purification Method | Yield (%) |

|---|---|---|

| Benzyloxy | Flash chromatography | 70 |

| Pivaloyloxy | Flash chromatography | 85 |

Q. Which analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR signals for the oxazole ring protons appear at δ 8.2–8.5 ppm, while benzyloxy groups show characteristic peaks at δ 4.8–5.1 ppm (CH₂) and δ 7.3–7.5 ppm (aromatic protons). HRMS data (e.g., [M+H]⁺ calculated for C₁₉H₁₇N₂O₃: 321.1234) confirm molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : The compound has been screened for monoamine oxidase (MAO) inhibition using human recombinant enzymes (hrMAO-A/B). Activity is measured via H₂O₂ generation or kynuramine oxidation assays. IC₅₀ values are compared to reference inhibitors (e.g., selegiline for MAO-B), with structural analogs showing moderate selectivity (e.g., 4j: IC₅₀ = 1.2 µM for MAO-B vs. 8.5 µM for MAO-A) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

- Methodological Answer : Substituent effects significantly impact yields. Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide ring reduce steric hindrance, improving coupling efficiency. For example, replacing phenyl with 5-chloro-2,4-dihydroxyphenyl increases yields from 50% to 85% after deprotection .

- Recommendation : Use catalytic Pd/C or microwave-assisted synthesis to enhance reaction rates.

Q. How should researchers address contradictions in mutagenicity data for anomeric amide derivatives?

- Methodological Answer : Ames II testing is critical. For instance, this compound exhibits lower mutagenicity (≤2-fold revertant increase) compared to other anomeric amides. However, parallel testing with benzyl chloride (positive control) is advised to contextualize risks. Ventilation (e.g., fume hoods) and PPE (gloves, lab coats) are mandatory during handling .

Q. What mechanistic insights exist for its MAO-B inhibition, and how can selectivity be improved?

- Methodological Answer : Docking studies suggest the oxazole ring interacts with MAO-B’s hydrophobic cavity (e.g., FAD-binding domain). To enhance selectivity:

- Introduce bulky substituents (e.g., benzhydryl) to sterically hinder MAO-A.

- Modify the benzyloxy group to reduce π-π stacking with MAO-A’s Tyr-407 residue.

- Validation : Kinetic assays (e.g., Lineweaver-Burk plots) determine competitive vs. non-competitive inhibition .

Q. What precautions are necessary for thermal decomposition during storage?

- Methodological Answer : Differential scanning calorimetry (DSC) reveals decomposition at >120°C. Store at –20°C under inert gas (argon). Conduct hazard assessments per ACS guidelines, focusing on compatibility with solvents (e.g., acetonitrile) and avoiding light exposure .

Data Contradictions and Resolution Strategies

Q. How to resolve discrepancies in bioactivity data across different assay conditions?

- Methodological Answer :

- Reproducibility : Standardize substrate concentrations (e.g., 100 µM kynuramine for MAO assays) and enzyme batches.

- Controls : Include clorgyline (MAO-A) and selegiline (MAO-B) in every assay.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to validate significance (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.